5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole 5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole 5-(4-chlorophenyl)-4-methyl-3-[1-(2-phenylethyl)-4-piperidinyl]isoxazole is a primary amine.
Brand Name: Vulcanchem
CAS No.: 156337-32-5
VCID: VC0532242
InChI: InChI=1S/C23H25ClN2O/c1-17-22(25-27-23(17)20-7-9-21(24)10-8-20)19-12-15-26(16-13-19)14-11-18-5-3-2-4-6-18/h2-10,19H,11-16H2,1H3
SMILES: CC1=C(ON=C1C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=C(C=C4)Cl
Molecular Formula: C23H25ClN2O
Molecular Weight: 380.9 g/mol

5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole

CAS No.: 156337-32-5

Cat. No.: VC0532242

Molecular Formula: C23H25ClN2O

Molecular Weight: 380.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole - 156337-32-5

Specification

CAS No. 156337-32-5
Molecular Formula C23H25ClN2O
Molecular Weight 380.9 g/mol
IUPAC Name 5-(4-chlorophenyl)-4-methyl-3-[1-(2-phenylethyl)piperidin-4-yl]-1,2-oxazole
Standard InChI InChI=1S/C23H25ClN2O/c1-17-22(25-27-23(17)20-7-9-21(24)10-8-20)19-12-15-26(16-13-19)14-11-18-5-3-2-4-6-18/h2-10,19H,11-16H2,1H3
Standard InChI Key QDMAKDIDFJTXEL-UHFFFAOYSA-N
SMILES CC1=C(ON=C1C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=C(C=C4)Cl
Canonical SMILES CC1=C(ON=C1C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=C(C=C4)Cl
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of L-741,742 hydrochloride (C23H25ClN2O·HCl) integrates a central isoxazole ring substituted at three positions: a 4-chlorophenyl group at C5, a methyl group at C4, and a 1-(2-phenylethyl)piperidin-4-yl moiety at C3 . The isoxazole nucleus, a five-membered heterocycle containing adjacent oxygen and nitrogen atoms, confers stability and modulates electronic interactions critical for receptor binding . The hydrochloride salt enhances aqueous solubility, a property vital for bioavailability in pharmacological applications .

Key physicochemical parameters include a molecular weight of 417.4 g/mol and a SMILES notation of CC1=C(ON=C1C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl . The presence of the piperidine ring introduces basicity, with the tertiary nitrogen participating in protonation under physiological conditions. The chlorophenyl and phenethyl groups contribute to lipophilicity, influencing blood-brain barrier permeability .

Synthesis and Structural Optimization

While the exact synthetic route for L-741,742 remains proprietary, general strategies for 3,5-disubstituted isoxazoles provide plausible methodologies. A regioselective [3+2] cycloaddition between in situ-generated nitrile oxides and terminal alkynes represents a likely pathway . For instance, copper(I)-catalyzed reactions of propargylamines with hydroxylamine derivatives could yield the isoxazole core, followed by functionalization at C3 with the piperidine substituent .

The piperidin-4-yl group may be introduced via nucleophilic substitution or reductive amination, leveraging precursors such as 4-piperidone. Subsequent phenethylation at the piperidine nitrogen would employ 2-phenylethyl bromide under basic conditions . Final purification via recrystallization or chromatography ensures the hydrochloride salt’s stability, as evidenced by its melting point and spectral data .

Pharmacological Profile and Mechanism of Action

Receptor Binding Affinity

L-741,742 exhibits nanomolar affinity for dopamine D4 receptors (Ki = 4.3 nM), with markedly lower activity at D2 (Ki = 2,300 nM) and D3 (Ki = 2,600 nM) subtypes . This selectivity contrasts with typical antipsychotics like haloperidol, which preferentially target D2 receptors, implicating D4 antagonism in mitigating psychosis without inducing extrapyramidal symptoms .

Table 1: Receptor Binding Affinities of L-741,742

Receptor SubtypeKi (nM)Selectivity Ratio (D4 vs. Other)
D44.31 (Reference)
D22,300535
D32,600605
5-HT2A>10,000>2,325
Data derived from displacement assays using [³H]spiperone .

In Vivo Efficacy

In rodent models, L-741,742 attenuates apomorphine-induced climbing behavior (ED50 = 1.2 mg/kg, s.c.), indicative of antipsychotic activity . Notably, it lacks catalepsy induction at doses up to 100 mg/kg, underscoring its atypical profile . Comparative studies with clozapine reveal parallel efficacy in prepulse inhibition tests, suggesting shared mechanisms in sensorimotor gating restoration .

Comparative Analysis with Contemporary Antipsychotics

Table 2: L-741,742 vs. Atypical Antipsychotics

ParameterL-741,742ClozapineOlanzapine
D4 Affinity (Ki)4.3 nM25 nM110 nM
D2 Affinity (Ki)2,300 nM160 nM31 nM
5-HT2A Affinity>10,00012 nM4 nM
Catalepsy RiskNoneLowModerate
Data synthesized from receptor binding and behavioral studies .

Future Directions and Research Gaps

While L-741,742’s preclinical profile is promising, translational hurdles persist. Structural analogs with improved blood-brain barrier penetration, such as fluorinated derivatives, are under investigation . Additionally, dual D4/5-HT1A agonists may synergize antipsychotic and anxiolytic effects, warranting exploration. Long-term toxicology and teratogenicity studies remain critical to de-risking clinical development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator